

Application Notes: C.I. Direct Yellow 27 for Fluorescent Microscopy

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Compound of Interest

Compound Name: C.I. Direct Yellow 27

Cat. No.: B15555718

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Introduction

C.I. Direct Yellow 27, also known by names such as Chrysophenine G and Direct Fast Yellow 5GL, is a monoazo dye primarily used in the textile, paper, and leather industries.[1][2] While its main applications are industrial, its chemical properties suggest potential, though not extensively validated, utility in biological research as a fluorescent stain.[3] It is classified as a fluorescent dye and its applications are listed to include histology and hematology by some suppliers, although specific protocols are not readily available.

This document provides a generalized framework for the application of **C.I. Direct Yellow 27** as a fluorescent stain in microscopy. The protocols outlined below are based on the general principles of direct dye staining and will likely require substantial optimization for specific experimental needs.

Physicochemical and Spectroscopic Properties

A summary of the key properties of **C.I. Direct Yellow 27** is provided below.

Property	Value	Reference(s)
C.I. Name	Direct Yellow 27	[1]
C.I. Number	13950	
CAS Number	10190-68-8	[1][4]
Molecular Formula	C ₂₅ H ₂₀ N ₄ Na ₂ O ₉ S ₃	[1][4]
Molecular Weight	662.62 g/mol	[4]
Maximum Absorption (λ _{max})	393 nm	[4]
Appearance	Yellow/Orange Powder	[1][5]
Solubility	Soluble in water (lemon yellow solution), ethanol, and cellosolve. Insoluble in other organic solvents.	[1][2]

Experimental Protocols

The following are generalized protocols for the use of **C.I. Direct Yellow 27** as a fluorescent stain. Disclaimer: These protocols are hypothetical and based on the properties of direct dyes. Researchers should perform extensive optimization for their specific cell or tissue types and imaging systems.

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from general methods for direct dye staining of tissue sections.

Materials:

- **C.I. Direct Yellow 27** powder
- Distilled water
- Ethanol (reagent grade)

- 1% Sodium hydroxide (NaOH) solution
- Xylene or xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Aqueous mounting medium

Procedure:

- Preparation of Staining Solution (0.5% w/v):
 - Dissolve 0.5 g of **C.I. Direct Yellow 27** in 100 mL of distilled water.
 - Gentle heating and stirring may be necessary to fully dissolve the dye.
 - For enhanced staining, 1 mL of 1% NaOH can be added to the stock solution.
 - The solution should be filtered before use to remove any particulates.
- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections by immersing slides in xylene (2 changes of 5 minutes each).
 - Rehydrate the sections by sequential immersion in 100% ethanol (2 changes of 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
 - Rinse with distilled water for 5 minutes.
- Staining:
 - Immerse the rehydrated slides in the 0.5% Direct Yellow 27 staining solution for 10-30 minutes at room temperature. Optimization of staining time is critical.
- Washing and Differentiation:
 - Briefly rinse the slides in distilled water to remove excess stain.

- To reduce background staining, quickly dip the slides in 70% ethanol for 5-10 seconds. This differentiation step is crucial and may require optimization.
- Wash the slides in distilled water for 2 minutes.
- Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the slides in a solution of DAPI (e.g., 1 µg/mL) or Hoechst for 5-10 minutes.
 - Rinse briefly with distilled water.
- Mounting:
 - Coverslip the sections using an aqueous mounting medium.

Protocol 2: Staining of Cultured Cells (Fixed)

Materials:

- **C.I. Direct Yellow 27** staining solution (0.1% w/v in Phosphate Buffered Saline - PBS)
- Cells cultured on glass coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Phosphate Buffered Saline (PBS)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

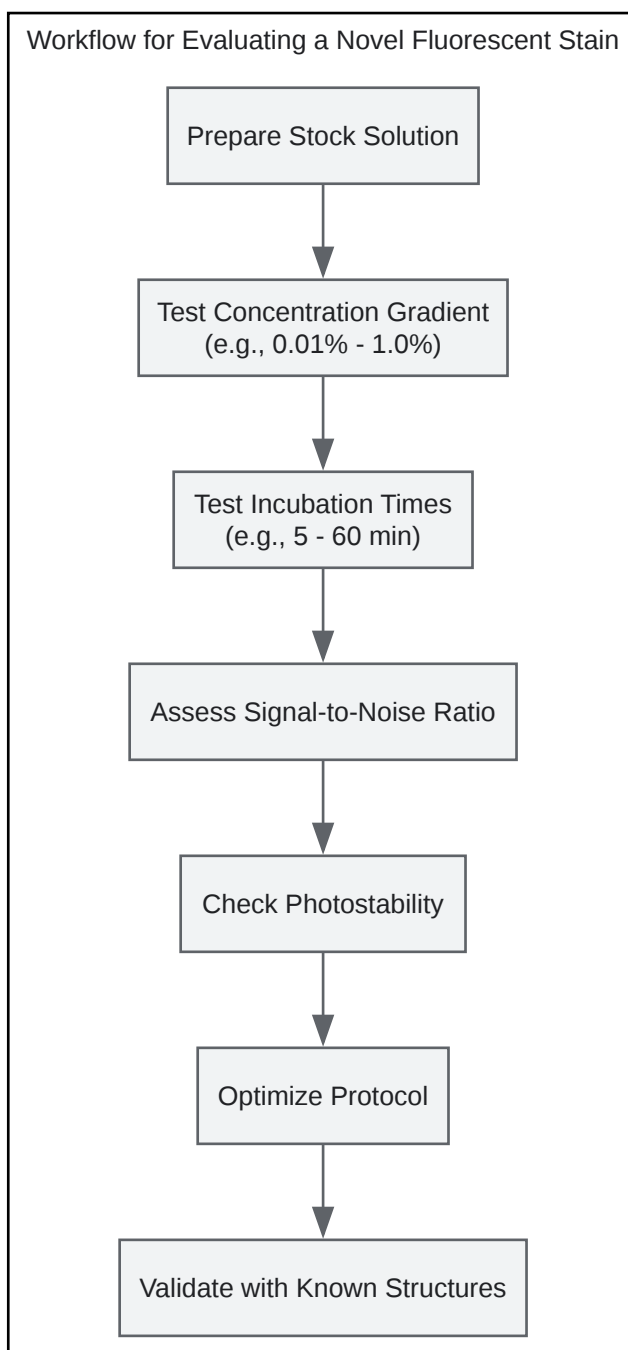
- Wash three times with PBS for 5 minutes each.
- Staining:
 - Incubate the fixed cells with 0.1% Direct Yellow 27 solution for 5-15 minutes.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Counterstaining (Optional):
 - Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
 - Wash twice with PBS.
- Mounting:
 - Mount the coverslips onto glass slides using an appropriate mounting medium.

Microscopy and Imaging

- Excitation: Based on the maximum absorption of 393 nm, a UV or violet laser/light source (e.g., 405 nm) would be appropriate for excitation.^[4]
- Emission: The emission spectrum is not well-documented for microscopy applications. A broad emission filter in the green-yellow range (e.g., 500-600 nm) would be a logical starting point for detection.
- Controls: It is essential to have an unstained control sample to assess autofluorescence.

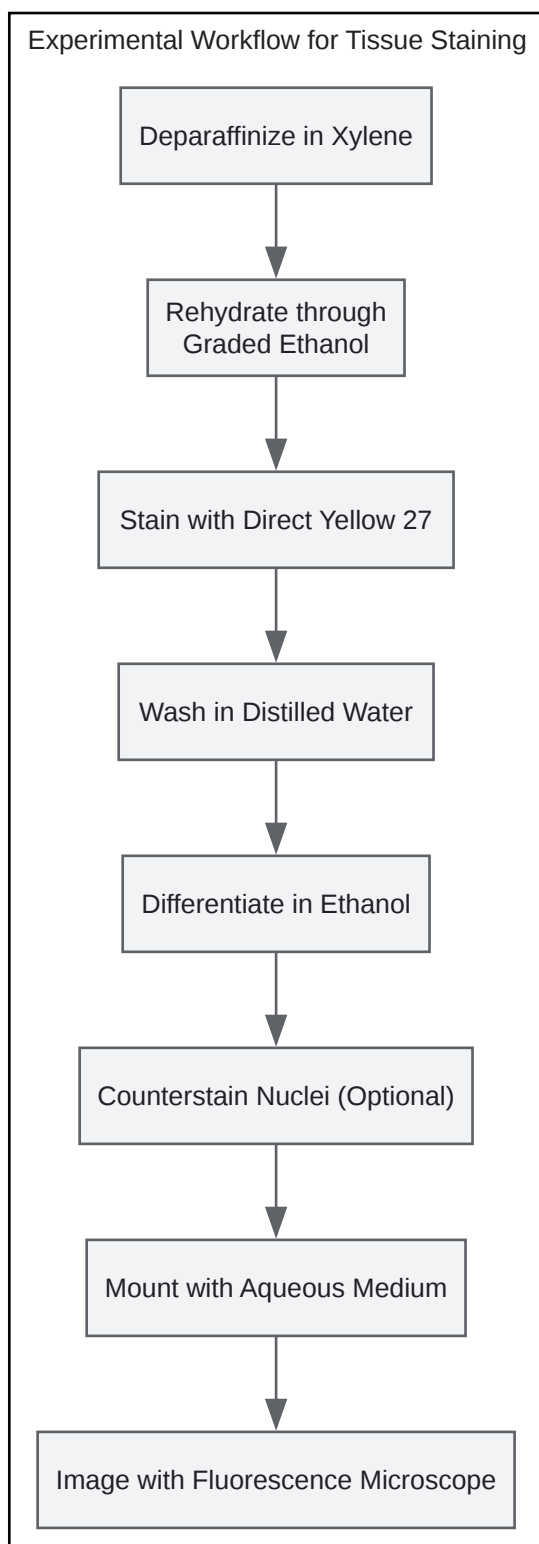
Visualizations

Below are diagrams illustrating a generalized workflow for evaluating a novel fluorescent stain and a typical staining protocol.



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Caption: General workflow for testing and optimizing a novel fluorescent dye.



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Caption: Step-by-step workflow for staining tissue sections.

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